molecular formula C12H19NO3 B15340849 (1r,4s,5s)-Rel-5-acetyl-1-boc-2-azabicyclo[2.1.1]hexane

(1r,4s,5s)-Rel-5-acetyl-1-boc-2-azabicyclo[2.1.1]hexane

Cat. No.: B15340849
M. Wt: 225.28 g/mol
InChI Key: QFAKIWXXHBCNHM-VDDIYKPWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1r,4s,5s)-Rel-5-acetyl-1-boc-2-azabicyclo[211]hexane is a bicyclic compound that features a unique structural framework The compound is characterized by the presence of an acetyl group and a tert-butoxycarbonyl (boc) protecting group attached to a 2-azabicyclo[211]hexane core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1r,4s,5s)-Rel-5-acetyl-1-boc-2-azabicyclo[2.1.1]hexane typically involves the following steps:

    Formation of the 2-azabicyclo[2.1.1]hexane core: This can be achieved through a [1,3]-dipolar cycloaddition reaction between an azomethine ylide and an alkene.

    Introduction of the acetyl group: The acetyl group can be introduced via an acetylation reaction using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

    Protection with the boc group: The boc protecting group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the cycloaddition step and automated systems for the acetylation and boc protection steps.

Chemical Reactions Analysis

Types of Reactions

(1r,4s,5s)-Rel-5-acetyl-1-boc-2-azabicyclo[2.1.1]hexane can undergo various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The acetyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, or other reducing agents.

    Substitution: Trifluoroacetic acid or other strong acids for deprotection.

Major Products Formed

    Oxidation: Formation of a carboxylic acid derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Formation of the free amine after boc deprotection.

Scientific Research Applications

(1r,4s,5s)-Rel-5-acetyl-1-boc-2-azabicyclo[2.1.1]hexane has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of biologically active molecules, including potential drug candidates.

    Organic Synthesis: Its unique bicyclic structure makes it a valuable intermediate in the synthesis of complex organic molecules.

    Biological Studies: The compound can be used to study the effects of structural modifications on biological activity, particularly in the context of enzyme inhibition or receptor binding.

    Industrial Applications: It can be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (1r,4s,5s)-Rel-5-acetyl-1-boc-2-azabicyclo[2.1.1]hexane depends on its specific application. In medicinal chemistry, the compound may act as an enzyme inhibitor or receptor agonist/antagonist. The molecular targets and pathways involved would vary based on the specific biological system being studied. For example, if the compound is designed to inhibit a particular enzyme, it would interact with the active site of the enzyme, blocking its activity and thereby exerting its effects.

Comparison with Similar Compounds

Similar Compounds

    (1r,4s,5s)-Rel-5-acetyl-2-azabicyclo[2.1.1]hexane: Lacks the boc protecting group, making it more reactive.

    (1r,4s,5s)-Rel-5-benzoyl-1-boc-2-azabicyclo[2.1.1]hexane: Contains a benzoyl group instead of an acetyl group, which may alter its reactivity and biological activity.

    (1r,4s,5s)-Rel-5-acetyl-1-boc-2-azabicyclo[2.2.1]heptane: Features a different bicyclic core, which can affect its chemical properties and applications.

Uniqueness

(1r,4s,5s)-Rel-5-acetyl-1-boc-2-azabicyclo[2.1.1]hexane is unique due to its specific combination of functional groups and bicyclic structure. The presence of both the acetyl and boc groups provides opportunities for selective chemical modifications, making it a versatile intermediate in organic synthesis and medicinal chemistry.

Properties

Molecular Formula

C12H19NO3

Molecular Weight

225.28 g/mol

IUPAC Name

tert-butyl (1R,4S,5S)-5-acetyl-2-azabicyclo[2.1.1]hexane-1-carboxylate

InChI

InChI=1S/C12H19NO3/c1-7(14)9-8-5-12(9,13-6-8)10(15)16-11(2,3)4/h8-9,13H,5-6H2,1-4H3/t8-,9+,12-/m1/s1

InChI Key

QFAKIWXXHBCNHM-VDDIYKPWSA-N

Isomeric SMILES

CC(=O)[C@H]1[C@@H]2C[C@]1(NC2)C(=O)OC(C)(C)C

Canonical SMILES

CC(=O)C1C2CC1(NC2)C(=O)OC(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.